N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide
Description
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide is a Boc-protected glycinamide derivative featuring a 3-cyanophenyl substituent. Its molecular formula is C₁₄H₁₇N₃O₃, with a molecular weight of 275.31 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in peptide chemistry and enzyme inhibitor development . The 3-cyano substitution on the phenyl ring introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyanoanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-9-12(18)17-11-6-4-5-10(7-11)8-15/h4-7H,9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQHSJFJKDCZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide typically involves the protection of glycinamide with a tert-butoxycarbonyl group followed by the introduction of the 3-cyanophenyl substituent. One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected glycinamide. Subsequently, the 3-cyanophenyl group can be introduced through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc group provides stability and protection during synthetic processes, while the 3-cyanophenyl group can interact with biological targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide
This analog replaces the 3-cyano group with a 3-methyl substituent (C₁₄H₁₉N₂O₃, molecular weight 261.32 g/mol). The methyl group is electron-donating, which could reduce the compound’s polarity compared to the cyanophenyl derivative. This alteration likely increases lipophilicity (predicted LogP: ~1.8 vs.
N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide
This analog features a bicyclic 2,3-dihydroinden-5-yl group (C₁₆H₂₂N₂O₃, molecular weight 290.36 g/mol). The indenyl substituent introduces increased steric bulk and lipophilicity (predicted LogP: ~2.5), which may improve blood-brain barrier penetration but reduce solubility in polar solvents. No specific activity data are reported, but its structural profile suggests utility in central nervous system (CNS)-targeted therapies .
Thiazolyl and Azepinyl Derivatives
A structurally distinct analog, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, demonstrates cardioprotective activity, outperforming reference drugs like Levocarnitine in reducing hypoxia-induced smooth muscle contraction .
Comparative Data Table
Discussion of Substituent Effects
- Electronic Effects: The 3-cyano group’s electron-withdrawing nature enhances hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. In contrast, the 3-methyl group’s electron-donating properties may reduce such interactions .
- Lipophilicity : The indenyl analog’s higher LogP suggests greater tissue penetration, aligning with CNS drug design principles .
- Biological Activity : While the target compound lacks reported data, the thiazolyl derivative’s efficacy implies that strategic substituent selection (e.g., methoxy groups) can optimize therapeutic outcomes.
Biological Activity
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide, known for its potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
- IUPAC Name : this compound
- CAS Number : 1387684-46-9
- Molecular Formula : C14H18N2O3
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF-7 | 100.39 | 8.26 |
| DU145 | 99.93 | 7.89 |
| HepG2 | 99.98 | 6.92 |
Table 1: Antitumor activity of this compound against various cell lines .
This compound was found to trigger cellular senescence in glioma cells while exhibiting a selectivity index greater than 10 against normal glial cells, indicating a favorable therapeutic window .
The mechanism through which this compound exerts its effects involves several pathways:
- Sirtuin Inhibition : The compound has been identified as a potent inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are involved in various cellular processes including apoptosis and metabolism .
- Histone Modification : It influences histone acetylation levels, which is crucial for gene expression regulation and cellular response to stress .
Study on Glioma Cells
In a study focused on glioma cells, this compound was shown to significantly inhibit the growth of U373 and Hs683 glioblastoma cell lines. The compound's ability to induce apoptosis was linked to alterations in mitochondrial membrane potential and activation of caspase pathways .
Comparative Analysis with Other Compounds
When compared with similar compounds, this compound stands out due to its unique structural features that enhance its biological activity:
| Compound Name | Biological Activity |
|---|---|
| IMB-1406 | Potent antitumor activity; targets HDACs |
| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | Antibacterial properties |
Table 2: Comparison of biological activities among related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
